![molecular formula C45H60N4O11 B13838704 (2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)
(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desisobutyl-N-propyl Rifabutin is a derivative of rifabutin, an antibiotic used primarily to treat mycobacterial infections. This compound is characterized by its molecular formula C45H60N4O11 and a molecular weight of 832.978 . It is a member of the rifamycin class of antibiotics, known for their broad-spectrum antibacterial activity.
Métodos De Preparación
The synthesis of N-Desisobutyl-N-propyl Rifabutin involves multiple steps, starting from rifabutinThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods are designed to optimize these conditions for large-scale manufacturing, ensuring consistency and quality.
Análisis De Reacciones Químicas
N-Desisobutyl-N-propyl Rifabutin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
N-Desisobutyl-N-propyl Rifabutin has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry to study the properties and behavior of rifamycin derivatives.
Biology: Researchers use this compound to investigate the mechanisms of antibiotic resistance in mycobacteria.
Medicine: It serves as a model compound for developing new antibiotics with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of N-Desisobutyl-N-propyl Rifabutin involves the inhibition of DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, leading to the suppression of bacterial growth and cell death . The compound specifically targets the bacterial RNA polymerase without affecting the mammalian enzyme, making it effective against a wide range of bacterial infections.
Comparación Con Compuestos Similares
N-Desisobutyl-N-propyl Rifabutin is unique among rifamycin derivatives due to its specific structural modifications. Similar compounds include:
Rifampicin: Another rifamycin antibiotic with a broader spectrum of activity but different pharmacokinetic properties.
Rifabutin: The parent compound, used primarily for treating mycobacterial infections in HIV-positive patients.
Rifapentine: A rifamycin derivative with a longer half-life, allowing for less frequent dosing.
N-Desisobutyl-N-propyl Rifabutin stands out due to its modified side chains, which may confer unique pharmacological properties and potential advantages in specific therapeutic contexts.
Propiedades
Fórmula molecular |
C45H60N4O11 |
|---|---|
Peso molecular |
833.0 g/mol |
Nombre IUPAC |
(2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate |
InChI |
InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,47,51-54H,11,16-20H2,1-10H3 |
Clave InChI |
WGJJHCHIIIQECM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC2(CC1)NC3=C4C5=C(C(=NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC6(C(=O)C4=C(O6)C(=C5O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)C3=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
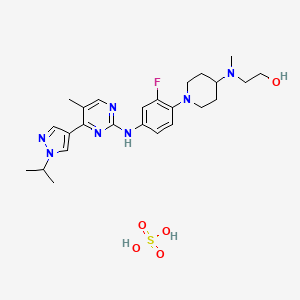
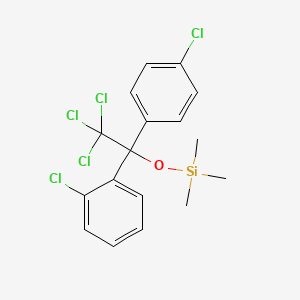

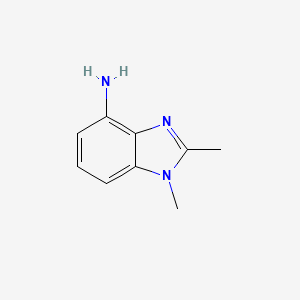
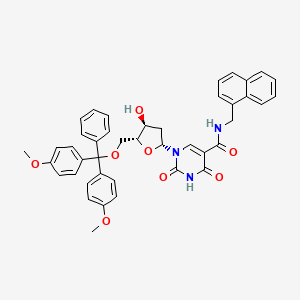
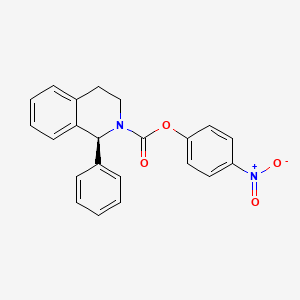

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)
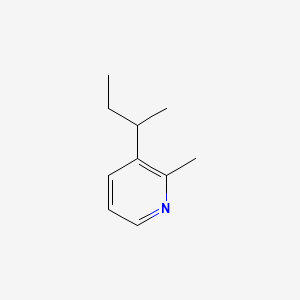
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)
